
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane is a chemical compound with the molecular formula C14H28O4. It is characterized by its unique structure, which includes multiple methyl groups and a butyl group attached to a tetroxonane ring.
Méthodes De Préparation
The synthesis of 3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane typically involves the reaction of specific precursors under controlled conditions. One common method involves the esterification of appropriate alcohols and acids in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity . Industrial production methods may involve large-scale esterification processes with continuous monitoring and quality control to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like sulfuric acid. The major products formed depend on the type of reaction and the conditions employed .
Applications De Recherche Scientifique
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular processes .
Comparaison Avec Des Composés Similaires
3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane can be compared with similar compounds such as:
3,3,6,9,9-Pentamethyl-2,10-diazabicyclo[4.4.0]dec-1-ene: This compound has a similar structure but includes nitrogen atoms in its ring system.
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Butyl(3,5-di-tert-butyl-4-hydroxybenzyl)propanedioate: This compound has a similar butyl and pentamethyl substitution pattern.
The uniqueness of this compound lies in its specific arrangement of functional groups and its tetroxonane ring, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
62331-25-3 |
|---|---|
Formule moléculaire |
C14H28O4 |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
3-butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonane |
InChI |
InChI=1S/C14H28O4/c1-7-8-9-14(6)17-15-12(2,3)10-11-13(4,5)16-18-14/h7-11H2,1-6H3 |
Clé InChI |
FZWQMEIJVHBNED-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(OOC(CCC(OO1)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
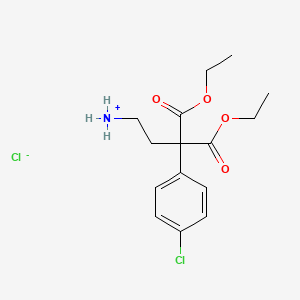

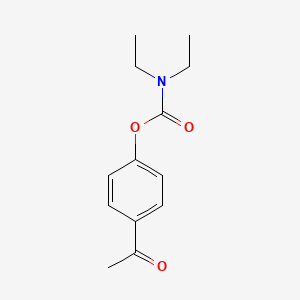
![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)


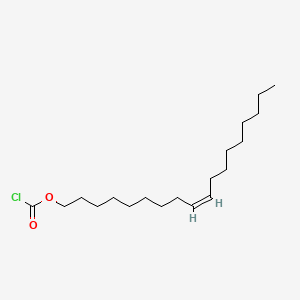
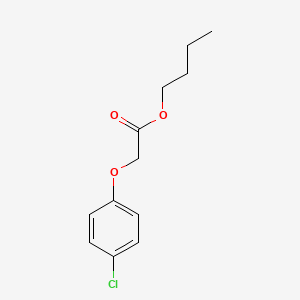
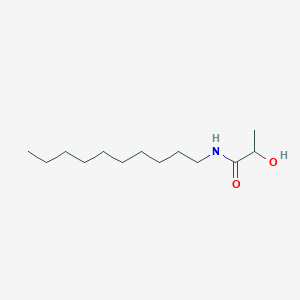
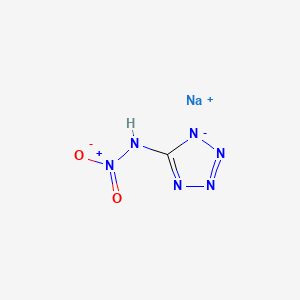
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)

